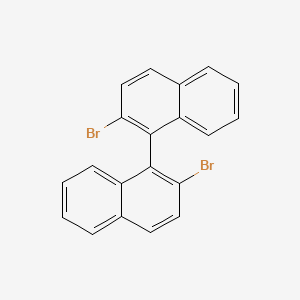

2,2'-Dibromo-1,1'-binaphthyl

描述

Significance of Axially Chiral Biaryl Compounds in Modern Organic Chemistry

Axially chiral biaryl compounds, a class of molecules to which 2,2'-Dibromo-1,1'-binaphthyl (B118463) belongs, are of paramount importance in contemporary organic chemistry. researchgate.netacs.org Unlike molecules with a traditional chiral center (an atom with four different substituents), these compounds possess axial chirality. This arises from restricted rotation around a single bond, typically the bond connecting two aromatic rings. wikipedia.org This restricted rotation, or atropisomerism, creates stable, non-interconverting enantiomers. stereoelectronics.orgwikipedia.org

The unique three-dimensional structure of these biaryls makes them exceptional ligands and catalysts in asymmetric reactions. researchgate.netnih.gov By coordinating to a metal center, they create a chiral environment that can direct a chemical reaction to produce a specific stereoisomer of the desired product. nih.gov This level of control is indispensable in the synthesis of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. nih.gov Furthermore, axially chiral biaryls are found in the core structures of numerous bioactive natural products and are integral to the development of advanced functional materials. researchgate.net

Overview of this compound as a Key Chiral Intermediate

This compound stands out as a particularly valuable chiral intermediate. orgsyn.org Its two bromine atoms at the 2 and 2' positions are highly reactive and serve as versatile handles for further chemical transformations. This allows for the strategic introduction of a wide array of functional groups, leading to the synthesis of a diverse library of chiral ligands and catalysts.

One of the most notable applications of this compound is in the synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a "privileged" chiral ligand that has revolutionized the field of asymmetric catalysis. stereoelectronics.orgnih.govwikipedia.org The synthesis of BINAP often commences with this compound, highlighting its role as a foundational precursor. orgsyn.orgevitachem.com Beyond BINAP, this dibromo compound is a starting point for a variety of other important molecular structures, including chiral dithiol derivatives and silylated binaphthyl compounds. oup.comresearchgate.netevitachem.com

Historical Context and Evolution of Research on 1,1'-Binaphthyl Derivatives

The study of 1,1'-binaphthyl derivatives dates back to the early 20th century, with the first experimental detection of atropisomerism in a related biphenyl (B1667301) compound in 1922. wikipedia.org The concept of atropisomerism was further refined by Michinori Ōki, who established criteria based on the energy barrier to rotation and the half-life of interconversion. wikipedia.org

The synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) in 1926 marked a significant milestone, paving the way for extensive research into binaphthyl chemistry. acs.orgresearchgate.net The development of synthetic methods to access these compounds, such as the Ullmann coupling reaction, was crucial for their broader application. oup.comslideshare.netsci-hub.se Initially, these reactions often required harsh conditions, but significant progress has been made in developing milder and more efficient protocols. sci-hub.se For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of this compound. tandfonline.com

The discovery of BINAP by Noyori and his team in 1980 was a watershed moment, sparking a surge of interest in the application of binaphthyl derivatives in asymmetric catalysis. evitachem.comorgsyn.org This led to the development of numerous methods for the resolution of racemic binaphthyl compounds and for their enantioselective synthesis. acs.orgorgsyn.org

Scope and Contributions of this compound to Asymmetric Synthesis and Catalysis

The contributions of this compound to asymmetric synthesis and catalysis are extensive and continue to expand. Its primary role is as a precursor to a wide range of C2-symmetric chiral ligands. orgsyn.orgresearchgate.net

Key applications include:

Synthesis of BINAP and its Derivatives: As mentioned, this compound is a key starting material for the synthesis of BINAP, a ligand used in numerous catalytic asymmetric reactions, including hydrogenations, isomerizations, and cross-coupling reactions. stereoelectronics.orgorgsyn.orgevitachem.com Modifications of the BINAP structure, often starting from the dibromo precursor, have led to a vast library of ligands with tailored electronic and steric properties. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions: Enantiopure this compound itself can be used in palladium-mediated Suzuki coupling reactions to synthesize other functionalized atropisomeric compounds. mdpi.com

Synthesis of Other Chiral Ligands: The bromine atoms can be replaced through various reactions, such as lithiation followed by quenching with an electrophile, to introduce other functionalities. This has been used to prepare chiral dithiol ligands and bis-silyl-substituted binaphthyl derivatives, which have applications in catalysis and materials science. oup.comresearchgate.netevitachem.com

Development of Chiral Materials: The rigid and chiral scaffold of 1,1'-binaphthyl derivatives, accessible from the dibromo compound, is utilized in the construction of chiral polymers, dendrimers, and macrocycles for applications in enantioselective sensing and other optical and electrical materials. researchgate.net

The versatility of this compound is underscored by the diverse range of reactions and subsequent molecules it enables, solidifying its position as an indispensable tool for the modern synthetic chemist.

Interactive Data Table: Synthesis of this compound

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

| Classical Method | 1,1'-Bi-2-naphthol (BINOL) | Triphenylphosphine (B44618), Bromine | High bath temperature (340°C), long reaction times | Appropriate | tandfonline.com |

| Microwave Irradiation | 1,1'-Bi-2-naphthol (BINOL) | Triphenylphosphine, Bromine | Microwave irradiation (800 W), 10-20 min | 50-60% | tandfonline.com |

| From Diamine | (R)-1,1'-Binaphthyl-2,2'-diamine | NaNO₂, H₂SO₄, then CuBr₂ | -5 to -10 °C | Not specified | mdpi.com |

Interactive Data Table: Applications of this compound Derivatives

| Derivative | Application | Reaction Type | Reference |

| BINAP | Asymmetric Catalysis | Hydrogenation, Isomerization | stereoelectronics.orgorgsyn.org |

| (R)-2,2'-bis(trimethylsilyl)-1,1'-binaphthyl | Chiral Lewis Acid Precursor | Direct bis-silylation | oup.comresearchgate.net |

| [1,1'-Binaphthalene]-2,2'-dithiol | Chiral Ligand Synthesis | Lithiation-thiolation | evitachem.com |

| Naph₂T₄ | Inherently Chiral Monomer Synthesis | Suzuki Pd-mediated coupling | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUDEFZBMMRSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347302 | |

| Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74866-28-7 | |

| Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromo-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2,2 Dibromo 1,1 Binaphthyl

Direct Bromination Approaches and Mechanistic Investigations

Direct bromination of the 1,1'-binaphthyl scaffold represents a primary route to 2,2'-dibromo-1,1'-binaphthyl (B118463). This approach involves the electrophilic substitution of hydrogen atoms with bromine, typically at the positions most susceptible to electrophilic attack.

Bromination of 1,1'-Binaphthyl with Brominating Agents

The direct bromination of 1,1'-binaphthyl can be achieved using elemental bromine. However, this method often requires harsh conditions and can lead to a mixture of products, including polybrominated species. A more controlled and widely adopted method starts from the more accessible 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). The hydroxyl groups of BINOL can be converted to a better leaving group, facilitating the subsequent bromination.

One established procedure involves the reaction of BINOL with a triphenylphosphine-bromine complex. This method, while effective, can necessitate high temperatures and long reaction times to achieve good yields. tandfonline.com An advancement in this area involves the use of microwave irradiation, which has been shown to significantly reduce reaction times from hours to minutes, offering a more efficient and rapid synthesis of this compound from BINOL. tandfonline.comtandfonline.com For instance, irradiating a mixture of BINOL, triphenylphosphine (B44618), and bromine for 10 minutes at 800 W can yield over 50% of the desired product. tandfonline.com

Another approach involves the direct bromination of (R)-BINOL with bromine in dichloromethane (B109758) at low temperatures, which has been reported to produce (R)-6,6′-dibromoBINOL in high yield. nih.gov This highlights the influence of reaction conditions on the regioselectivity of the bromination.

Application of N-Bromosuccinimide (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for various organic reactions, including radical substitution and electrophilic addition. wikipedia.orgorganic-chemistry.org In the context of binaphthyl systems, NBS offers a milder alternative to elemental bromine and can provide improved regioselectivity.

NBS can be used for the bromination of activated aromatic substrates. tandfonline.com For instance, the bromination of (R)-2,2'-(diphenylphosphino)-1,1'-binaphthyl (BINAP) with NBS in an ionic liquid at elevated temperatures has been shown to afford 4,4'-dibromoBINAP in high yield, demonstrating the regioselective nature of NBS under specific conditions. tandfonline.com The use of NBS in acetonitrile (B52724) has also been established as a convenient method for the ring-bromination of alkylnaphthalenes, offering good yields and regioselectivity. tandfonline.com While direct application to 1,1'-binaphthyl for the synthesis of the 2,2'-dibromo isomer is less commonly detailed, the principles of its reactivity suggest its potential under appropriately developed conditions. The Wohl-Ziegler reaction, which employs NBS for allylic and benzylic bromination, proceeds via a radical mechanism, often initiated by light or a radical initiator. wikipedia.org For aromatic bromination, electrophilic substitution is the more common pathway. wikipedia.org

Cross-Coupling Reactions for Dibromo-1,1'-binaphthyl Formation

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com

Suzuki-Miyaura Coupling Protocols for Binaphthyl Scaffolds

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a powerful method for constructing biaryl systems. mdpi.com While typically used to synthesize more complex binaphthyl derivatives starting from this compound, the principles of this reaction are central to the synthesis of the broader class of binaphthyls. For example, this compound can be reacted with various phenylboronic acids via Suzuki coupling to produce a range of 2,2'-diaryl-1,1'-binaphthyl derivatives.

The synthesis of the this compound precursor itself is less commonly achieved via Suzuki coupling. However, related strategies might involve the coupling of appropriately substituted naphthalene (B1677914) precursors. The efficiency of Suzuki-Miyaura couplings can be highly dependent on the choice of ligands, with bulky, electron-rich phosphine (B1218219) ligands often promoting high catalytic activity. semanticscholar.org

Other Palladium-Catalyzed Coupling Strategies

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions are crucial in the chemistry of binaphthyls. The Buchwald-Hartwig amination, for instance, has been successfully applied to 3,3'-dibromo-1,1'-bi(2-naphthol) to introduce amino groups, demonstrating the utility of palladium catalysis in functionalizing dibrominated binaphthyl scaffolds. researchgate.net Similarly, palladium-catalyzed C-N bond forming reactions using bulky and electron-rich MOP-type ligands have been developed, highlighting the importance of ligand design in achieving efficient transformations. nih.gov While these examples showcase the functionalization of a pre-existing dibromobinaphthyl core, the underlying principles of palladium-catalyzed cross-coupling are fundamental to the broader synthetic landscape of these compounds.

Lithiation and Electrophilic Substitution Reactions

Lithiation followed by reaction with an electrophile is a powerful strategy for the functionalization of aromatic compounds. In the context of this compound, this approach is particularly useful for introducing a variety of substituents.

The selective monolithiation of this compound can be achieved with high selectivity using a microflow system. nih.gov This technique allows for precise control over reaction conditions, such as mixing and temperature, which is crucial for preventing the formation of the dilithiated species. nih.gov The resulting monolithiated intermediate, (2-bromo-1,1'-binaphthyl-2'-yl)lithium, can then be reacted with various electrophiles to generate unsymmetrically substituted binaphthyl derivatives. nih.gov

Regioselective Lithiation of Binaphthyl Systems

The direct regioselective lithiation of the parent 1,1'-binaphthyl at the 2 and 2' positions is challenging. More commonly, lithiation is employed on pre-functionalized binaphthyl systems. For instance, the lithium-halogen exchange on an already di-iodinated or di-brominated binaphthyl can be a highly efficient method to generate the 2,2'-dilithio-1,1'-binaphthyl species. nih.gov This intermediate is then available for subsequent reactions.

The synthesis of related dithiol compounds often starts with racemic this compound, which undergoes a lithium-halogen exchange using tert-butyllithium (B1211817) (t-BuLi) at low temperatures (-78°C) in a solvent like anhydrous tetrahydrofuran (B95107) (THF) to produce the dilithiated intermediate. This highlights the utility of lithiation in the derivatization of the target compound rather than its initial synthesis.

Derivatization from 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL)

The most prevalent and well-established method for the synthesis of this compound is through the derivatization of the readily available chiral diol, BINOL. orgsyn.orguea.ac.uk This approach allows for the preparation of both racemic and enantiomerically pure forms of the target compound, depending on the chirality of the starting BINOL.

Conversion of BINOL to this compound

A robust and scalable procedure for the conversion of racemic BINOL to racemic this compound has been reported in Organic Syntheses. orgsyn.org The reaction involves treating BINOL with a reagent prepared from triphenylphosphine and bromine in acetonitrile.

The key steps of a typical procedure are outlined below:

| Step | Reagents and Conditions | Purpose |

| 1 | Triphenylphosphine, Bromine, Acetonitrile | Formation of the brominating agent, likely a phosphonium (B103445) bromide species. |

| 2 | Addition of 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) | Reaction of the hydroxyl groups with the brominating agent. |

| 3 | High-temperature reaction (260-320°C) | The thermal decomposition of the intermediate to yield this compound and triphenylphosphine oxide. |

| 4 | Extraction and Recrystallization | Purification of the final product. |

This high-temperature reaction drives the conversion to the desired dibrominated product with the evolution of hydrogen bromide. orgsyn.org The crude product is then typically purified by extraction and recrystallization to afford pale-yellow crystals. orgsyn.org

Microwave-Assisted Synthesis Enhancements and Kinetic Studies

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. researchgate.netscispace.com The synthesis of this compound from β-naphthol (a precursor to BINOL) has been shown to be more efficient under microwave irradiation compared to conventional heating methods, resulting in shorter reaction times and higher yields. researchgate.net Similarly, microwave heating has been employed in the Newman–Kwart rearrangement, a key step in the synthesis of related binaphthyl derivatives, significantly reducing reaction times. tcichemicals.com

While the benefits of microwave assistance in terms of reduced reaction times and improved yields are evident, specific kinetic studies detailing the rate enhancement for the direct conversion of BINOL to this compound are not extensively documented in the reviewed literature. However, general principles from other microwave-assisted syntheses suggest that the acceleration is due to the efficient and rapid heating of the reaction mixture. nih.gov For instance, in the microwave-assisted synthesis of ZnO nanoparticles, the rate constants for the reaction were found to be an order of magnitude higher than with conventional heating. nih.gov A similar enhancement can be anticipated for the synthesis of this compound.

Enantioselective Synthesis and Resolution Techniques

The utility of this compound in asymmetric catalysis often necessitates its use in an enantiomerically pure form. This can be achieved either through the use of enantiopure starting materials or by the resolution of the racemic mixture.

Chiral Resolution of Racemic this compound

The resolution of racemic mixtures is a common strategy to obtain enantiopure compounds. For biaryl compounds, this is often achieved through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org While a specific, detailed protocol for the resolution of racemic this compound is not prominently described, methods used for the resolution of the closely related BINOL and other chiral biaryls are instructive.

These methods typically involve:

Formation of Diastereomeric Salts: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent. For an acidic compound, a chiral base is used, and for a basic compound, a chiral acid is employed. libretexts.org In the case of BINOL, which is weakly acidic, strongly basic chiral amidines have been used effectively as resolving agents. rsc.org

Separation of Diastereomers: The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. rsc.org

Liberation of the Enantiomers: Once separated, the pure diastereomers are treated to cleave the resolving agent, yielding the individual enantiomers of the target compound.

For example, the resolution of racemic 2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl, a derivative of this compound, has been successfully achieved using resolving agents like camphorsulfonic acid or 2,3-di-O-benzoyltartaric acid. researchgate.net It is highly probable that a similar strategy could be applied to resolve racemic this compound itself, likely after conversion to a derivative with a suitable functional group for salt formation.

Stereospecific Transformations from Enantiopure Precursors

The synthesis of enantiomerically pure this compound can be effectively achieved through stereospecific transformations of chiral precursors. This approach is advantageous as it leverages the existing chirality of a starting material, obviating the need for chiral resolution of the final product. A key precursor for this strategy is 1,1'-binaphthyl-2,2'-diamine (BINAM), which is commercially available in both (R) and (S) enantiomeric forms. The transformation of the amino groups of enantiopure BINAM to bromo groups while preserving the axial chirality is a critical step.

Sandmeyer-Type Reactions from 1,1'-Binaphthyl-2,2'-diamine

A well-established method for the stereospecific conversion of enantiopure 1,1'-binaphthyl-2,2'-diamine to this compound is the Sandmeyer reaction. mdpi.comgoogle.com This classic transformation involves the diazotization of the primary aromatic amino groups, followed by the substitution of the resulting diazonium salt with a bromine nucleophile, typically facilitated by a copper(I) salt. google.comscienceopen.com

The process begins with the diazotization of enantiopure (R)- or (S)-1,1'-binaphthyl-2,2'-diamine. mdpi.com This is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the resulting bis(diazonium) salt. kkwagh.edu.in For instance, the reaction can be performed by the slow addition of sodium nitrite (B80452) (NaNO₂) to a solution of the diamine in concentrated sulfuric acid (H₂SO₄) at temperatures maintained between -10 °C and -5 °C. mdpi.com To manage the reaction, a solution of the diamine in pyridine (B92270) may be added dropwise to the acidic nitrite solution. mdpi.com

Following the formation of the diazonium salt, the crucial step is the copper-catalyzed substitution with bromide. In a procedure reported for this specific transformation, a combination of potassium bromide (KBr) and mercuric bromide (HgBr₂) is used to effect the conversion to the dibromo derivative. mdpi.com This Sandmeyer-type reaction proceeds with retention of the axial chirality, a critical feature for the synthesis of enantiopure atropisomeric compounds. nih.gov The reaction successfully yields the corresponding (R)-(+)-2,2'-dibromo-1,1'-binaphthyl or (S)-(-)-2,2'-dibromo-1,1'-binaphthyl.

The optical purity of the resulting enantiomers has been verified by HPLC analysis on a chiral stationary phase, confirming the stereospecificity of the transformation. The (S)-enantiomer was found to have an optical purity of 98.5%, while the (R)-enantiomer had an optical purity of 96%. mdpi.com This high degree of stereochemical fidelity underscores the utility of the Sandmeyer reaction in preparing enantiopure 2,2'-dihalogenated-1,1'-binaphthyls, which are valuable intermediates for the synthesis of a wide range of chiral ligands and materials. mdpi.com

Table 1: Reaction Details for the Stereospecific Sandmeyer Bromination of 1,1'-Binaphthyl-2,2'-diamine mdpi.com

| Enantiomer | Starting Material | Key Reagents | Reaction Conditions | Product | Optical Purity (%) |

|---|---|---|---|---|---|

| (R) | (R)-1,1'-Binaphthyl-2,2'-diamine | NaNO₂, H₂SO₄, Pyridine, KBr, HgBr₂ | Diazotization: -10 to -5 °C | (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl | 96 |

| (S) | (S)-1,1'-Binaphthyl-2,2'-diamine | NaNO₂, H₂SO₄, Pyridine, KBr, HgBr₂ | Diazotization: -10 to -5 °C | (S)-(-)-2,2'-Dibromo-1,1'-binaphthyl | 98.5 |

Role of 2,2 Dibromo 1,1 Binaphthyl in Chiral Ligand Synthesis and Catalysis

Precursor to BINAP and Related Chiral Phosphine (B1218219) Ligands

The most prominent role of 2,2'-Dibromo-1,1'-binaphthyl (B118463) is as a key intermediate in the synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720), famously known as BINAP. evitachem.com BINAP is a Nobel Prize-winning chiral phosphine ligand that has revolutionized asymmetric hydrogenation and other catalytic processes. wikipedia.org The axially chiral C2-symmetric structure of BINAP, derived directly from the stereochemistry of its precursors, is crucial for its ability to create a highly selective catalytic environment. pnas.org

Synthetic Routes to 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

The transformation of DBBN into BINAP is a critical step that has been the subject of extensive research to optimize yield and scalability. evitachem.com The most common and effective methods involve the coupling of DBBN with a phosphinating agent.

A prevalent and efficient method for synthesizing BINAP from DBBN is through a nickel-catalyzed cross-coupling reaction with diphenylphosphine (B32561). evitachem.com This reaction typically utilizes a nickel(II) salt, such as nickel(II) chloride, in the presence of a reducing agent like zinc dust, which generates the active Ni(0) catalyst in situ. researchgate.net The reaction is generally carried out in a solvent like DMF at elevated temperatures. nih.gov This method is valued for its relatively mild conditions and good yields. evitachem.comresearchgate.net Another approach involves the use of diphenylphosphine in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), at temperatures between 50–70°C. evitachem.com

Other synthetic strategies include the formation of a Grignard reagent from DBBN, which is then reacted with diphenylphosphinyl chloride. prepchem.com

Development of Modified BINAP-Based Ligands

The foundational structure of BINAP, accessible from DBBN, has inspired the development of a vast array of modified ligands. evitachem.com These modifications aim to fine-tune the steric and electronic properties of the ligand to improve catalytic activity, selectivity, and substrate scope. acs.org

Modifications can be made at several positions:

On the Phenyl Groups: Replacing the phenyl groups on the phosphorus atoms with other aryl (e.g., p-tolyl, xylyl) or alkyl groups alters the electronic and steric environment of the metal center. prepchem.comharvard.edu

On the Binaphthyl Backbone: Introducing substituents at the 3,3'-positions of the binaphthyl skeleton can restrict the rotation of the P-aryl groups, thereby enhancing the rigidity and chiral influence of the ligand. acs.org

Bridging the Naphthyl Rings: Creating cyclic structures by linking the two naphthyl units can lead to ligands with different bite angles and conformational rigidities.

These modifications have led to the creation of a diverse library of BINAP derivatives, each with potentially unique catalytic properties. For example, dendritic BINAP ligands have been synthesized by attaching Fréchet-type polyether dendrimers to the BINAP core, which can create a specific microenvironment around the catalytic center. sioc-journal.cn

Chiral Ligand Design and Structure-Activity Relationship Studies

The straightforward synthesis of BINAP and its derivatives from DBBN has facilitated extensive structure-activity relationship (SAR) studies. beilstein-journals.org These studies aim to understand how specific structural features of a ligand influence its performance in a catalytic reaction. sioc-journal.cn By systematically modifying the ligand structure and observing the effect on reaction outcomes (e.g., enantioselectivity, turnover frequency), researchers can develop more effective catalysts. frontiersin.orgnih.gov

Key parameters in these studies include:

Bite Angle: The P-M-P angle in the metal-ligand complex is a crucial factor. The natural bite angle of BINAP is approximately 93°, and deviations from this can significantly impact catalytic performance. researchgate.net

Steric Hindrance: The size and placement of substituents on the phosphine or the binaphthyl backbone create a chiral pocket around the metal center, which is responsible for differentiating between the two faces of a prochiral substrate. sioc-journal.cn

Electronic Effects: The electron-donating or withdrawing nature of substituents can influence the reactivity of the metal center.

These SAR studies have been instrumental in optimizing ligands for specific applications and have contributed to a deeper understanding of the mechanisms of asymmetric catalysis. sioc-journal.cnbeilstein-journals.org

Applications in Asymmetric Catalysis

Ligands derived from this compound, particularly BINAP and its analogues, are workhorses in the field of asymmetric catalysis. They form stable and active complexes with various transition metals, most notably ruthenium (Ru), rhodium (Rh), and palladium (Pd), to catalyze a wide range of enantioselective reactions. evitachem.com

Asymmetric Hydrogenation Reactions Mediated by DBBN-Derived Ligands

One of the most significant applications of BINAP-type ligands is in asymmetric hydrogenation. ethz.ch Ruthenium-BINAP complexes, in particular, have proven to be exceptionally versatile and effective catalysts for the hydrogenation of a broad array of substrates. pnas.org

Key Substrates for Ru-BINAP Catalyzed Asymmetric Hydrogenation:

| Substrate Class | Product Type | Typical Enantiomeric Excess (ee) | Reference |

| α-(Acylamino)acrylic acids | Chiral α-amino acids | >95% | orgsyn.org |

| β-Keto esters | Chiral β-hydroxy esters | >98% | pnas.orgharvard.edu |

| Simple ketones (aromatic, heteroaromatic) | Chiral secondary alcohols | Up to 99.9% | wikipedia.org |

| α,β-Unsaturated ketones | Chiral allylic alcohols | High | pnas.org |

| Geraniol/Nerol (Allylic alcohols) | (R)- or (S)-Citronellol | High | ethz.ch |

The mechanism of these hydrogenations can vary depending on the metal and the substrate. For instance, Ru(II)/BINAP-catalyzed hydrogenations often proceed through a different mechanism than Rh(I)-catalyzed reactions, leading to a broader substrate scope for the ruthenium systems. ethz.ch The Ru-BINAP/diamine catalyst systems are particularly noteworthy for their high efficiency in the hydrogenation of both functionalized and simple ketones. wikipedia.org The presence of the diamine ligand is crucial for achieving high catalytic activity. pnas.org These reactions are often performed under hydrogen pressure in alcoholic solvents and can be highly sensitive to reaction conditions. pnas.org

The success of these DBBN-derived ligands in asymmetric hydrogenation has had a profound impact on the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where enantiomeric purity is critical.

Enantioselective Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds with high stereocontrol is a central theme in modern organic synthesis. Ligands derived from this compound have emerged as powerful tools in achieving this goal, particularly in aldol (B89426) and Suzuki coupling reactions.

Aldol Reactions

The aldol reaction, a fundamental method for forming carbon-carbon bonds, can be rendered highly enantioselective through the use of chiral catalysts. While direct application of this compound in aldol reactions is not extensively documented, its derivatives are crucial in creating the catalytic environment necessary for high stereocontrol. For instance, chiral ligands developed from the binaphthyl framework can be used to create well-defined metal complexes that act as Lewis acids, activating the carbonyl component and directing the approach of the nucleophile.

A notable example involves the use of chiral Zn(II)-bisamidine complexes for asymmetric Mukaiyama aldol reactions of α-ketoesters. mdpi.com The synthesis of the chiral bisamidine ligands often starts from derivatives of 1,1'-binaphthyl-2,2'-diamine (DABN), which can be prepared from precursors related to the binaphthyl scaffold. mdpi.com These reactions demonstrate the potential to achieve high yields and enantioselectivities, underscoring the importance of the binaphthyl backbone in designing effective catalysts for stereoselective C-C bond formation. mdpi.comsmolecule.com

Suzuki Coupling Reactions

The palladium-catalyzed Suzuki coupling reaction is a powerful method for the formation of biaryl compounds. The use of chiral ligands derived from this compound has enabled significant advancements in the asymmetric synthesis of axially chiral biaryls.

Research has demonstrated the successful synthesis of novel binaphthyl derivatives via the Suzuki coupling of this compound with various phenylboronic acids, achieving high yields. vista.gov.vn These newly synthesized derivatives hold potential as precursors for asymmetric catalysts.

Furthermore, studies on the Suzuki diarylation of 2,2'-diiodo-1,1'-binaphthyl have shown that chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can induce significant levels of asymmetric induction. uniba.sk This highlights the critical role of the chiral ligand in controlling the stereochemical outcome of the coupling reaction. While this example uses the diiodo analogue, the principles are directly applicable to reactions involving this compound. The choice of ligand is paramount, with BINAP demonstrating high efficiency in deracemization approaches. uniba.sk

A systematic study involving the Suzuki 2,2'-diarylation of racemic 2,2'-diiodo-1,1'-binaphthyl with a wide range of arylboronic acids revealed that the formation of the diarylated product is influenced by the electronic properties of the substituents on the boronic acid. uniba.sk This detailed investigation into the reaction scope provides valuable insights for the rational design of asymmetric Suzuki coupling reactions.

Hydroboration and Other Asymmetric Transformations

Beyond carbon-carbon bond formation, ligands derived from the binaphthyl framework have found application in other important asymmetric transformations, such as hydroboration. The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis for the anti-Markovnikov hydration of double bonds. makingmolecules.com The use of chiral boranes derived from optically active precursors allows for the enantioselective synthesis of alcohols.

While direct hydroboration using this compound itself is not a common strategy, the binaphthyl scaffold is integral to the design of chiral ligands for metal-catalyzed hydroboration reactions. For example, rhodium complexes bearing chiral diphosphine ligands have been successfully employed in the asymmetric hydroboration of styrenes. researchgate.net

The versatility of the binaphthyl framework is further demonstrated by its use in a variety of other asymmetric reactions. These include enantioselective reductions of prochiral ketones, asymmetric Diels-Alder reactions, and asymmetric alkylations of allylic substrates, often utilizing derivatives of [1,1'-binaphthyl]-2,2'-diol (BINOL). researchgate.net

Transition Metal-Catalyzed Reactions Influenced by DBBN-Based Ligands

The influence of ligands derived from this compound extends to a broad spectrum of transition metal-catalyzed reactions. The rigid and well-defined chiral environment provided by these ligands is crucial for achieving high levels of stereocontrol.

Palladium-catalyzed reactions, in particular, have benefited immensely from binaphthyl-based phosphine ligands. uwa.edu.au For instance, the synthesis of unsymmetrically substituted helicenes has been achieved through a tandem arylation of 2,2'-diiodo-1,1'-binaphthyl, involving a Suzuki coupling followed by an intramolecular C-H activation. uniba.sk This showcases the ability of the palladium catalyst, influenced by the binaphthyl structure, to orchestrate complex transformations with high selectivity.

Furthermore, nickel-catalyzed cross-coupling reactions have also employed ligands derived from the binaphthyl scaffold. The development of nickel(0) phosphite/phosphine catalyzed thioetherification of aryl chlorides is a testament to the broad applicability of these ligand systems. uwa.edu.au

The following table summarizes the application of DBBN-based ligands in various transition metal-catalyzed reactions:

| Reaction Type | Metal | Ligand Type | Substrate Example | Reference |

| Suzuki Coupling | Palladium | Phosphine (e.g., BINAP) | 2,2'-Diiodo-1,1'-binaphthyl | uniba.sk |

| Tandem Arylation | Palladium | - | 2,2'-Diiodo-1,1'-binaphthyl | uniba.sk |

| Thioetherification | Nickel | Phosphite/Phosphine | Aryl chlorides | uwa.edu.au |

Mechanistic Insights into Catalytic Processes

Understanding the coordination chemistry of metal complexes bearing this compound-derived ligands is fundamental to comprehending their catalytic activity and the origins of enantioselectivity.

Coordination Chemistry of this compound-Metal Complexes

The bromine atoms in this compound serve as versatile handles for the introduction of various coordinating groups, most commonly phosphines, amines, or hydroxyl groups. The resulting ligands, such as BINAP, possess a C2-symmetric chiral pocket that can effectively discriminate between the two enantiotopic faces of a prochiral substrate upon coordination to a metal center.

The formation of these metal-ligand complexes is a critical step in the catalytic cycle. The geometry of the complex, which is dictated by the bite angle and the steric bulk of the binaphthyl ligand, plays a crucial role in determining the stereochemical outcome of the reaction. For example, in Suzuki coupling reactions, a pallada(IV)cyclic intermediate has been proposed, where the chiral ligand induces the stereogenic information. uniba.sk

The coordination of these bidentate ligands to a metal center creates a chiral environment that influences the binding of the reactants and the subsequent bond-forming or bond-breaking steps. This control over the spatial arrangement of the substrates within the coordination sphere of the metal is the basis for the high enantioselectivity observed in many of these catalytic reactions. uwa.edu.au

Role of Steric and Electronic Effects in Enantioselectivity

The enantioselectivity of a chiral catalyst is profoundly influenced by the steric and electronic properties of its ligands. In the context of ligands derived from this compound, strategic modifications to the binaphthyl framework are a cornerstone of catalyst design, allowing for the fine-tuning of catalyst performance for specific asymmetric transformations. The atropisomeric nature of the 1,1'-binaphthyl scaffold provides a robust and predictable chiral environment, which can be systematically adjusted by introducing various functional groups. acs.org These modifications can dramatically alter the catalyst-substrate interactions that govern the stereochemical outcome of a reaction.

Steric Effects

Steric hindrance is a critical factor in creating a well-defined chiral pocket around the metal center of a catalyst. By introducing bulky substituents at specific positions on the binaphthyl core, it is possible to control the trajectory of the approaching substrate, thereby favoring one enantiomeric pathway over the other.

The 3,3'-positions of the binaphthyl skeleton are frequently targeted for introducing sterically demanding groups. arkat-usa.org This modification directly impacts the dihedral angle of the binaphthyl unit and the spatial arrangement of the catalytic site, which can lead to higher enantioselectivities. arkat-usa.org For instance, research has demonstrated that increasing the steric hindrance of an aryl group at the 2'-position of a (R)-(2′-aryl-1,1′-binaphthalene-2-yl)phosphane ligand, synthesized from enantiopure 2,2′-dibromo-1,1′-binaphthalene, positively correlates with the enantioselectivity achieved in Suzuki-Miyaura coupling reactions. uniba.sk

Another approach involves the synthesis of 2,2'-bis-silyl-substituted 1,1'-binaphthyl derivatives from chiral this compound. researchgate.net The introduction of bulky silyl (B83357) groups like trimethylsilyl (B98337) or dimethylphenylsilyl directly at the 2,2'-positions creates a sterically hindered environment that can be exploited in asymmetric catalysis.

The following table summarizes research findings on how steric modifications to binaphthyl-derived ligands influence enantioselectivity in various reactions.

| Catalyst/Ligand System | Reaction | Steric Modification | Result (ee %) |

| (R)-(2′-aryl-1,1′-binaphthalene-2-yl)phosphanes | Suzuki-Miyaura Coupling | Increased hindrance of the 2′-aryl group | Positive correlation with enantioselectivity |

| BINOL-derived ligand 16 | Asymmetric alkynylation of aldehydes | 3,3'-disubstituted by aromatic rings | 88-99% ee for alkyl propiolates; 92-97% ee for trimethylsilylacetylene (B32187) arkat-usa.org |

| Catalyst from 3,3'-dibromo-1,1'-bi-2-naphthol | Not specified | Bromine at 3,3'-positions | 97% ee (in solution) nih.gov |

This table is generated based on data from multiple research findings to illustrate the impact of steric effects.

Electronic Effects

The electronic properties of the ligand, modulated by electron-donating or electron-withdrawing substituents, play an equally crucial role in catalysis. These substituents can alter the electron density at the metal center, which in turn affects the catalyst's activity and its interaction with the substrate.

A powerful strategy involves the remote electronic tuning of BINOL-derived phosphoramidite (B1245037) ligands by introducing substituents at the 6,6'-positions. nih.gov This approach allows for the systematic modification of the ligand's electronic properties without altering the steric environment around the chiral center. nih.gov A study on Pd-catalyzed asymmetric ring-closing aminoalkylative amination demonstrated that the enantiomeric excess (ee) of the product increased as the electron-donating ability of the substituent at the 6,6'-position decreased. nih.gov

Similarly, investigations into rhodium-diphosphinite catalyzed asymmetric hydrogenation using modified (S)-BINOL ligands have shown a direct correlation between phosphinite basicity and enantioselectivity. researchgate.net An increase in enantioselectivity and activity was observed with increasing phosphine basicity for the hydrogenation of dimethyl itaconate and methyl (Z)-α-acetamido cinnamate. researchgate.net This highlights that rationally tuning the electronic effect of a catalyst is a key pathway to achieving optimal stereoselectivity. researchgate.net

The table below presents research data illustrating the influence of electronic modifications on enantioselectivity.

| Ligand System | Reaction | Electronic Modification (Substituent at specified position) | Result (ee %) |

| BINOL-derived phosphoramidites (6,6'-positions) | Pd-catalyzed aminoalkylative amination | –tBu, –Cl, –Br, –CO2Me, –CF3 | ee value increased as electron-donation ability decreased nih.gov |

| (S)-BINOL-derived diphosphinites (on diphenylphosphine moieties) | Rh-catalyzed asymmetric hydrogenation | p-CH3O, p-CH3, p-H, p-CF3 | Increased enantioselectivity with increasing phosphine basicity researchgate.net |

| (6,6'-(CF3)2BINOL)-Zr | Mannich-type reaction | Electron-withdrawing –CF3 at 6,6'-positions | High enantioselectivity nih.gov |

This table is generated based on data from multiple research sources to illustrate the impact of electronic effects.

Conformational Dynamics and Atropisomerism of 2,2 Dibromo 1,1 Binaphthyl

Axial Chirality and Enantiomeric Forms of 2,2'-Dibromo-1,1'-binaphthyl (B118463)

The chirality of this compound is axial, centered along the C1-C1' bond. The molecule's enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis. These enantiomerically pure forms are valuable precursors in asymmetric synthesis. orgsyn.orgresearchgate.net

The (R)-enantiomer of this compound is dextrorotatory, meaning it rotates plane-polarized light to the right (+). chemicalbook.com It can be purified to form pale yellow crystals. chemicalbook.com This specific enantiomer is a key starting material for the synthesis of other chiral ligands. researchgate.net

The (S)-enantiomer is levorotatory, rotating plane-polarized light to the left (-). lookchem.com Like its (R)-counterpart, it serves as a fundamental building block in the development of chiral catalysts and materials. orgsyn.org

| Property | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| CAS Number | 86688-08-6 chemicalbook.comguidechem.com | 150024-49-0 lookchem.com | 74866-28-7 sigmaaldrich.comguidechem.com |

| Molecular Formula | C₂₀H₁₂Br₂ lookchem.comsigmaaldrich.com | ||

| Molecular Weight | 412.12 g/mol lookchem.comguidechem.com | ||

| Melting Point | 157-157.5 °C chemicalbook.com | Not specified | 178-183 °C sigmaaldrich.com |

| Specific Rotation [α]D | +32.9° (c 1, pyridine) chemicalbook.com | Not specified | Not applicable |

Racemization Pathways and Barriers

Racemization is the process by which one enantiomer converts into its mirror image, ultimately leading to a 1:1 mixture (a racemate) that is optically inactive. For this compound, this occurs through rotation around the C1-C1' bond, which requires surmounting a significant energy barrier. The stability of its optical activity is directly related to the height of this barrier.

The activation energies for the rotation and racemization of this compound have been investigated using semiempirical quantum mechanical methods, including MNDO, AM1, and PM3. acs.orgresearchgate.netuni-muenchen.de These calculations provide insight into the energy required for the molecule to pass through a planar transition state. For this compound, the AM1 method calculated a rotational barrier of 38.4 kcal/mol, while the PM3 method yielded a lower barrier of 30.3 kcal/mol. acs.orgresearchgate.net These computational studies consistently find that for this compound, the syn racemization pathway is significantly favored over the anti pathway. acs.orgresearchgate.net

| Computational Method | Calculated Rotational Barrier (kcal/mol) | Energy Favoring Syn Pathway (kcal/mol) |

|---|---|---|

| MNDO | Not specified | 15.1 |

| AM1 | 38.4 | 20.6 |

| PM3 | 30.3 | 26.3 |

The primary factor governing the optical stability of 1,1'-binaphthyl derivatives is the size of the substituents at the 2 and 2' positions. acs.orgresearchgate.net Larger, bulkier groups increase the steric hindrance, which must be overcome for rotation to occur. usu.eduacs.org This leads to a higher energy barrier for racemization and, consequently, greater optical stability. acs.orgresearchgate.net The bromine atoms in this compound are significantly larger than hydrogen atoms, resulting in a much higher rotational barrier and greater configurational stability compared to the unsubstituted 1,1'-binaphthyl parent compound. acs.org The optimal method for enhancing the optical stability of 1,1'-binaphthyl systems involves placing large, bulky groups in these 2,2' positions. researchgate.netusu.edu

Two primary pathways are considered for the racemization of 1,1'-binaphthyls: an anti pathway and a syn pathway. worldscientific.com

The anti pathway involves a transition state where the substituent at the 2-position of one naphthalene (B1677914) ring passes by the hydrogen at the 8'-position of the other ring. worldscientific.com

The syn pathway involves a transition state where the substituents at the 2- and 2'-positions pass by each other. worldscientific.com

For the unsubstituted 1,1'-binaphthyl, theoretical calculations show that the anti pathway has lower steric hindrance and is the favored racemization mechanism. worldscientific.comacs.orgnih.gov However, for 2,2'-disubstituted derivatives like this compound, where the methyl group is comparable in size to a bromine atom, semi-empirical calculations surprisingly indicate that the syn pathway is substantially favored over the anti route. acs.orgresearchgate.net This reversal is attributed to significant distortion effects in the transition state. worldscientific.comacs.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl |

| (S)-(-)-2,2'-Dibromo-1,1'-binaphthyl |

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling have become indispensable tools for understanding the conformational dynamics and atropisomerism of biaryl compounds, including this compound. These methods provide insights into the racemization process and the factors governing rotational barriers, complementing experimental data.

DFT Studies on Conformational Inversion

Density Functional Theory (DFT) has been widely applied to investigate the configurational inversion of 1,1'-binaphthyl derivatives. researchgate.net These studies focus on elucidating the pathways and transition states involved in the rotation around the C1-C1' bond, which leads to the interconversion of the two enantiomers (atropisomers).

The racemization process for 1,1'-binaphthyl systems can occur via two principal pathways: an anti pathway and a syn pathway. usu.edu Quantum chemical calculations have shown that the preferred racemization pathway for 1,1'-binaphthyl derivatives generally proceeds through a transition state with C_i symmetry (an anti transition state). researchgate.netusu.edu For instance, DFT studies on a related dithiol compound derived from this compound, using the B3LYP/6-31G* level of theory, modeled the transition states for this inversion. The findings indicated a preference for an anti transition state, with a calculated Gibbs activation energy (ΔG‡) of approximately 35–40 kcal/mol. This value is consistent with the high thermal stability observed experimentally for such compounds.

A key finding from extensive DFT studies on various 2,2'-disubstituted 1,1'-binaphthyls is that the primary determinant of the rotational energy barrier is the steric size of the substituents at the 2 and 2' positions. researchgate.netusu.edu The electronic nature (electron-donating or electron-withdrawing) of the substituents has been found to have little to no correlation with the barrier height. usu.eduacs.org For example, a compound with a strongly electron-releasing amino group (-NH₂) exhibits a nearly identical rotational barrier to one with a strongly electron-withdrawing nitro group (-NO₂). usu.eduacs.org The barrier is significantly influenced by steric hindrance; bulkier substituents lead to a higher energy barrier for rotation and thus greater optical stability. researchgate.netusu.edu

The computational study of a derivative, (S)-Naph₂T₄, using DFT at the B3LYP/6-311G+(3df,3pd)//B3LYP/6-31G(d,p) level, calculated the torsional barrier around the binaphthyl bond to be about 44 kcal/mol, confirming the high configurational stability imparted by the substitution pattern. mdpi.com

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics and quantum chemical calculations are foundational methods in computational chemistry for evaluating molecular structure, stability, and energetics. unipd.it While early investigations into the racemization of binaphthyls employed approximate molecular mechanics and semi-empirical methods, modern studies rely on more accurate quantum chemical approaches like DFT and Møller-Plesset perturbation theory (MP). usu.eduunipd.it

Quantum chemical calculations have proven effective in predicting the rotational barriers of 2,2'-disubstituted binaphthyls. For example, DFT calculations at the B2-PLYP//B3LYP-D3/6-311++G(d,p) level for a series of 2,2'-diaryl-1,1'-binaphthalenes yielded relative enthalpy values that were in very good agreement with experimental data obtained from variable-temperature NMR spectroscopy. uniba.sk

The choice of theoretical level and basis set is crucial for obtaining accurate results. Geometry optimizations for 1,1'-binaphthyl derivatives are commonly performed using DFT methods such as B3LYP with Pople-style basis sets like 6-311+G*. usu.eduacs.org More advanced calculations for electron correlation, such as MP4/cc-pVDZ, can be applied for higher accuracy. acs.org The agreement between calculated and available experimental activation energies for racemization is generally very satisfactory. researchgate.net Discrepancies that do arise can often be attributed to factors like solvent effects, which can be accounted for using implicit solvation models in the calculations.

The following table summarizes computed rotational barriers for various 2,2'-disubstituted 1,1'-binaphthyls, illustrating the dominant effect of substituent size.

Table 1: Computed Rotational Barriers for Racemization of 2,2'-Disubstituted 1,1'-Binaphthyls via the anti-C_i Transition State All energies are relative to the optimized ground state geometry, calculated at the B3LYP/6-311+G level of theory. Data sourced from ACS Omega (2019).* usu.eduacs.org

| Substituent (R) | Rotational Barrier (kcal/mol) |

| H | 19.5 |

| F | 33.4 |

| OH | 39.3 |

| NH₂ | 40.2 |

| NO₂ | 40.3 |

| CH₃ | 42.1 |

| Ph | 50.7 |

Derivatives and Functionalization of 2,2 Dibromo 1,1 Binaphthyl

Synthesis of Substituted Binaphthyl Derivatives

The transformation of DBBN into other substituted binaphthyls is a cornerstone of its application. The bromine atoms can be replaced through various organometallic intermediates, leading to the formation of highly valuable and structurally diverse chiral molecules.

One of the most significant applications of DBBN is in the synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), a premier chiral phosphine (B1218219) ligand. The synthesis typically involves a lithiation or Grignard reaction followed by quenching with a chlorophosphine. A common route involves the reaction of DBBN with magnesium to form a Grignard reagent, which is then treated with diphenylphosphinyl chloride (Ph₂P(O)Cl). nih.gov This produces the phosphine oxide precursor, (±)-2,2'-Bis(diphenylphosphinyl)-1,1'-binaphthyl (BINAPO), which is subsequently reduced to BINAP. orgsyn.org This method is not only applicable to BINAP itself but also to a variety of its analogues, allowing for the fine-tuning of the ligand's steric and electronic properties. orgsyn.org Optically active DBBN can be used to produce optically pure BINAP in a stereospecific transformation. orgsyn.org

Table 1: Synthesis of BINAP Precursor from DBBN

| Reactant | Reagents | Product | Reference |

|---|

Beyond phosphines, DBBN is a precursor to other classes of chiral ligands and reagents. The direct bis-silylation of chiral DBBN has been accomplished to synthesize optically active 2,2'-bis-silyl-substituted 1,1'-binaphthyl derivatives, such as (R)-(+)-2,2'-bis(trimethylsilyl)-1,1'-binaphthyl. Current time information in Bangalore, IN.researchgate.net Similarly, dilithiation of (R)-DBBN followed by reaction with trimethyltin (B158744) chloride (Me₃SnCl) yields (R)-2,2'-bis(trimethylstannyl)-1,1'-binaphthyl. nih.gov This stannyl (B1234572) derivative can be further transformed into a novel chiral Lewis acid catalyst, (R)-2,2'-bis(dichloromethylstannyl)-1,1'-binaphthyl. nih.gov Another class of ligands, [1,1'-Binaphthalene]-2,2'-dithiol (BNSH), can also be prepared from DBBN via a lithium-halogen exchange followed by quenching with a sulfur source.

Table 2: Examples of Other Chiral Ligands Synthesized from DBBN

| Starting Material | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| (R)-2,2'-Dibromo-1,1'-binaphthyl | 1. t-BuLi; 2. Me₃SiCl | (R)-(+)-2,2'-Bis(trimethylsilyl)-1,1'-binaphthyl | Chiral Silyl (B83357) Derivative | Current time information in Bangalore, IN.researchgate.net |

| (R)-2,2'-Dibromo-1,1'-binaphthyl | 1. t-BuLi; 2. Me₃SnCl | (R)-2,2'-Bis(trimethylstannyl)-1,1'-binaphthyl | Chiral Stannyl Derivative | nih.gov |

Functionalization via Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for functionalizing the DBBN core. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the development of complex molecules for materials science and the synthesis of novel derivatives.

The unique, stable chiral structure of the binaphthyl unit makes it an attractive component for advanced functional materials, particularly chiral conjugated polymers. These materials are of interest for their potential applications in electro-optical sensors and nonlinear optics. researchgate.net Stille and Suzuki-Miyaura coupling reactions are employed to polymerize bifunctional binaphthyl monomers derived from DBBN. For instance, (S)-6,6'-dibromo-2,2'-bisbutoxy-1,1'-binaphthyl, which can be prepared from 1,1'-bi-2-naphthol (B31242), undergoes Stille coupling with organotin comonomers to yield chiral conjugated polymers incorporating oxadiazole units. researchgate.net Similarly, 1,1-binaphthyl-thiophene alternating copolymers with main chain chirality have been synthesized via Stille polycondensation reactions using (R)-6,6'-dibromo-2,2'-didodecyloxy-1,1'-binaphthyl as the key monomer. nii.ac.jpcore.ac.uk These polymers exhibit interesting optical and electrochemical properties, such as repeatable changes in circular dichroism upon electrochemical redox, which may be due to changes in the dihedral angle of the binaphthyl unit. nii.ac.jp

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating new C-C bonds at the 2 and 2' positions of the binaphthyl core. Reacting DBBN with various arylboronic acids in the presence of a palladium catalyst allows for the synthesis of a diverse range of 2,2'-diaryl-1,1'-binaphthyl derivatives. For example, four new binaphthyl derivatives have been successfully synthesized in high yields by reacting 2,2'-dibromo-1,1'-binaphthyl (B118463) with different phenylboronic acid derivatives. These reactions provide a straightforward route to expand the library of binaphthyl-based compounds, which are valuable as potential asymmetric catalysts.

Stereoselective Transformations Using DBBN as a Building Block

The axial chirality of this compound makes it an excellent chiral building block for stereoselective transformations. When optically pure DBBN is used, its chirality can be effectively transferred to the product, ensuring the synthesis of enantiomerically enriched compounds.

The syntheses of chiral ligands mentioned previously are prime examples of this principle. The conversion of optically active DBBN to BINAP is a stereospecific process that maintains the chiral integrity of the binaphthyl backbone. orgsyn.org Likewise, the direct bis-silylation and bis-stannylation of enantiopure DBBN proceed with high stereoselectivity to afford the corresponding chiral silyl and stannyl derivatives. Current time information in Bangalore, IN.researchgate.netnih.gov These transformations highlight the robustness of the binaphthyl chiral axis and underscore the value of DBBN as a reliable starting material for constructing a wide range of complex, enantiomerically pure molecules for asymmetric catalysis and beyond.

Preparation of Inherently Chiral Monomers

The enantiopure forms of this compound are key intermediates for the synthesis of inherently chiral monomers, which are molecules that possess chirality as an intrinsic feature of their molecular structure. These monomers are of significant interest for applications in chiral electrochemistry and materials science. mdpi.comunimi.it

A notable example is the synthesis of the inherently chiral monomer Naph2T4, which is based on a biaromatic atropisomeric core. mdpi.com The synthesis of this monomer is achieved through a Suzuki palladium-mediated coupling reaction. mdpi.com This method allows for the creation of enantiopure monomers without the need for high-performance liquid chromatography (HPLC) separation steps. mdpi.comunimi.it The key reaction involves the coupling of enantiopure (R)- or (S)-2,2'-dibromo-1,1'-binaphthalene with a suitable boronic acid derivative. mdpi.com

In a specific synthetic route, (R)-2,2'-bis(2,2'-bithiophen-5-yl)-1,1'-binaphthalene, denoted as (R)-Naph2T4, was prepared from (R)-(-)-2,2'-dibromo-1,1'-binaphthalene. mdpi.com The reaction was carried out by refluxing a mixture of the dibromo-binaphthyl compound, 2-([2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, tetrakis(triphenylphosphine)palladium(0) as the catalyst, and sodium carbonate in a solvent mixture of toluene, ethanol, and water. mdpi.com The corresponding (S)-enantiomer, (S)-Naph2T4, was synthesized using the same procedure starting from (S)-(-)-2,2'-dibromo-1,1'-binaphthalene, affording the product in a 27% yield with an optical purity of 97.2%. mdpi.com

The direct bis-silylation of chiral this compound represents another method for the preparation of optically active monomers. researchgate.net This reaction has been used to synthesize (R)-(+)-2,2'-bis(trimethylsilyl)-1,1'-binaphthyl and (R)-(-)-2,2'-bis(dimethylphenylsilyl)-1,1'-binaphthyl. researchgate.net

Table 1: Synthesis of Inherently Chiral Monomers from this compound

| Monomer Name | Starting Material | Reaction Type | Key Reagents | Yield | Optical Purity | Ref. |

|---|---|---|---|---|---|---|

| (S)-Naph2T4 | (S)-(-)-2,2'-dibromo-1,1'-binaphthalene | Suzuki Coupling | 2-([2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(PPh3)4, Na2CO3 | 27% | 97.2% | mdpi.com |

| (R)-(+)-2,2'-bis(trimethylsilyl)-1,1'-binaphthyl | Chiral this compound | Direct bis-silylation | Not specified | Not specified | Optically active | researchgate.net |

| (R)-(-)-2,2'-bis(dimethylphenylsilyl)-1,1'-binaphthyl | Chiral this compound | Direct bis-silylation | Not specified | Not specified | Optically active | researchgate.net |

Synthesis of Chiral Polymers and Conjugated Systems

The functionalized monomers derived from this compound are valuable precursors for the synthesis of chiral polymers and π-conjugated systems. These materials exhibit unique optical and electronic properties due to the presence of the chiral binaphthyl unit in their backbone.

One approach to synthesizing chiral conjugated systems involves the dimerization of the binaphthyl core. For instance, a chiral, nonracemic π-conjugated system with D2 point group symmetry was synthesized through the copper(II)-mediated oxidation of (R)-2,2'-dilithio-1,1'-binaphthyl, which is prepared from (R)(+)-2,2'-dibromo-1,1'-binaphthyl. acs.orgfigshare.com This reaction yields a dimer that is a chiral π-conjugated derivative of o-tetraphenylene. acs.org

Furthermore, this compound derivatives are employed in polymerization reactions to create chiral polymers. A series of axially chiral 1,1-binaphthyl-thiophene copolymers have been synthesized via Migita-Kosugi-Stille polycondensation. nii.ac.jpresearchgate.net In this method, a dibromo-binaphthyl monomer, such as (R)-6,6'-dibromo-2,2'-didodecyloxy-1,1'-binaphthyl, is reacted with various bistrialkylstannylated thiophene (B33073) derivatives in the presence of a palladium catalyst. nii.ac.jp The resulting polymers are soluble in common organic solvents like THF and chloroform. nii.ac.jp

Electrochemical polymerization is another technique used to synthesize chiral polymer films. nii.ac.jp For example, a monomer synthesized from the Stille cross-coupling reaction between (R)-6,6'-dibromo-2,2'-didodecyloxy-1,1'-binaphthyl and 2-tributylstannylthiophene can be electrochemically polymerized to form a thin film on an electrode surface. nii.ac.jp These polymers exhibit circular dichroism in both the ultraviolet and visible regions, in both solution and film states. nii.ac.jpresearchgate.net

The versatility of this compound derivatives extends to the formation of coordination polymers. Chiral 1-D coordination polymer chains have been synthesized using ligands derived from (R)-6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene. publish.csiro.au Additionally, a chiral non-racemic conjugated oligomer with a segmented screw-like structure has been synthesized, where the monomer is based on a chiral non-racemic binaphthyl core. dtic.mil

Table 2: Examples of Chiral Polymers and Conjugated Systems from this compound Derivatives

| Polymer/System | Monomer(s) | Synthesis Method | Key Features | Ref. |

|---|---|---|---|---|

| D2-Symmetric Dimer | (R)-2,2'-dilithio-1,1'-binaphthyl (from (R)(+)-2,2'-dibromo-1,1'-binaphthyl) | Cu(II)-mediated oxidation | Chiral π-conjugated system | acs.org |

| 1,1-Binaphthyl-Thiophene Copolymers | (R)-6,6'-dibromo-2,2'-didodecyloxy-1,1'-binaphthyl and bistrialkylstannylated thiophenes | Migita-Kosugi-Stille Polycondensation | Main chain chirality, soluble in THF and chloroform | nii.ac.jp |

| Electrochemically Polymerized Film | (R)-2,2'-Didodecyloxy-6,6'-di(2-thienyl)-1,1'-binaphthyl | Electrochemical Polymerization | Exhibits circular dichroism | nii.ac.jp |

| 1-D Coordination Polymer | Ligand from (R)-6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene | Coordination with metal ions | Chiral 1-D chains | publish.csiro.au |

| Segmented Screw-Like Oligomer | Monomer with chiral binaphthyl core | Ni(0)-promoted coupling | Linear backbone with segmented helical groups | dtic.mil |

Advanced Spectroscopic and Analytical Characterization for Research on 2,2 Dibromo 1,1 Binaphthyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2,2'-Dibromo-1,1'-binaphthyl (B118463).

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a series of multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the anisotropic effects of the naphthalene (B1677914) rings and the presence of the bromine substituents. For instance, impurities in synthesized samples of related 6,6'-dibromo-substituted BINOL compounds have been identified through distinct signals in the aromatic region of the ¹H NMR spectrum, such as a doublet at 8.52 ppm and a multiplet at 7.49 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms directly bonded to the bromine atoms (C2 and C2') exhibit characteristic chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The remaining aromatic carbons appear at distinct chemical shifts, reflecting their position within the binaphthyl framework.

Table 1: Representative ¹H and ¹³C NMR Data for Binaphthyl Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons, complex multiplet patterns. |

Note: Specific chemical shifts can vary depending on the solvent and the specific isomeric form.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon. columbia.eduemerypharma.com This is particularly useful in the complex aromatic region of the this compound spectrum.

HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edulibretexts.org This technique is invaluable for establishing the connectivity between different parts of the molecule, including across the C1-C1' bond that connects the two naphthalene rings. It also helps in assigning quaternary carbons (those without attached protons), which are not observed in an HSQC spectrum. emerypharma.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The molecular formula of this compound is C₂₀H₁₂Br₂. nih.govsigmaaldrich.com

The calculated molecular weight of this compound is approximately 412.12 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This results in a distinctive M, M+2, and M+4 peak cluster in a roughly 1:2:1 ratio, which is a clear indicator of a dibrominated compound.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₂Br₂ | nih.govsigmaaldrich.com |

| Molecular Weight | ~412.12 g/mol | nih.govsigmaaldrich.com |

Optical Rotation and Circular Dichroism Spectroscopy for Enantiomeric Purity

Due to the hindered rotation around the C1-C1' single bond, this compound is a chiral molecule existing as two non-superimposable mirror images (enantiomers). Optical rotation and circular dichroism (CD) are powerful techniques to characterize these enantiomers.

Optical Rotation measures the rotation of plane-polarized light by a chiral compound. Each enantiomer of this compound will rotate light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property. For example, a derivative, (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, has a reported specific rotation of [α]²⁰D = -23 to -20° (c = 1 in CHCl₃). chemimpex.com Another related compound, (R)-(+)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, shows a specific rotation of +20.0 to +23.0 degrees. avantorsciences.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules like the enantiomers of this compound exhibit characteristic CD spectra. The binaphthyl moiety acts as a strong chromophore, and the interaction between the transition dipoles of the two naphthalene rings gives rise to distinct exciton-coupled CD bands. researchgate.net The resulting CD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra for the (R) and (S) forms. This technique is highly sensitive to the absolute configuration and conformation of the molecule. researchgate.netnih.gov

While optical rotation and CD spectroscopy can indicate enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess (ee) of a sample. nih.govuma.es

In this technique, the racemic or enantiomerically enriched mixture of this compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to their separation in time. They will, therefore, have different retention times as they elute from the column.

By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the two enantiomers can be precisely calculated, allowing for the determination of the enantiomeric excess. The use of chiral HPLC is a standard method for assessing the success of asymmetric syntheses or resolution procedures for binaphthyl derivatives. rsc.orgdoi.org When partially resolved this compound is used in subsequent reactions, an amplification of the enantiomeric excess can sometimes be observed in the product. acs.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique can confirm the connectivity of the atoms, the bond lengths, bond angles, and, crucially, the dihedral angle between the two naphthalene rings. oup.comoup.com This dihedral angle is a key structural parameter of the binaphthyl system, defining its atropisomeric chirality. nih.gov

For chiral, non-racemic samples, X-ray crystallography can also be used to determine the absolute configuration ((R) or (S)) of the molecule. oup.comoup.com The crystal structure of derivatives reveals that the dihedral angles between the naphthalene moieties are significant, for example, around 70° in a dimer of (R)-2,2'-dilithio-1,1'-binaphthyl. acs.org The rigid C₂ symmetric structure of the binaphthyl skeleton is a key factor in its effectiveness in transferring chiral information. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,6'-dibromo-substituted BINOL |

| (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl |

| (R)-(+)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are indispensable in the research of this compound, a chiral compound whose properties and applications are intrinsically linked to its enantiomeric purity. These methods facilitate not only the assessment of its chemical purity but also the critical separation and quantification of its atropisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical and preparative scale separation of this compound. It is routinely used to assess the purity of commercially available products and to monitor the progress of synthetic reactions. calpaclab.comfishersci.ca Given the compound's atropisomeric nature, chiral HPLC is particularly crucial for resolving its enantiomers.

Research Findings:

The enantiomeric purity of this compound is a critical parameter, especially when it is used as a precursor for synthesizing enantiopure ligands and catalysts. Research has demonstrated the successful use of chiral stationary phases (CSPs) for this purpose. For instance, the optical purity of enantiomers of this compound has been effectively determined using a Daicel Chiralpak OD-H column. mdpi.com In one study, the (S)-enantiomer was the major peak with a retention time of 9.38 minutes, while the (R)-enantiomer was the minor peak at 11.77 minutes, allowing for precise quantification of enantiomeric excess. mdpi.com The baseline separation achieved highlights the efficacy of polysaccharide-based CSPs in resolving the atropisomers of this binaphthyl derivative. mdpi.comscience.gov Commercial suppliers often specify a purity of ≥95.0% or higher as determined by HPLC. calpaclab.comsigmaaldrich.com

Below is a table summarizing typical conditions for the chiral HPLC analysis of this compound derivatives.

Table 1: HPLC Conditions for Enantiomeric Purity Assessment of this compound

| Parameter | Condition | Source |

|---|---|---|

| Column | Daicel Chiralpak OD-H | mdpi.com |

| Mobile Phase | Hexane/Isopropanol (IPA) (98:2) | mdpi.com |

| Flow Rate | 0.8 mL/min | mdpi.com |

| Detection | UV at 220 nm | mdpi.com |

| Retention Time (t1) | 9.38 min (Major enantiomer) | mdpi.com |

| Retention Time (t2) | 11.77 min (Minor enantiomer) | mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful analytical technique employed for the purity assessment of this compound. Due to the compound's relatively high melting point (around 177-184°C) and thermal stability, it is amenable to GC analysis, which provides a reliable method for detecting and quantifying volatile impurities. vwr.comthermofisher.com

Research Findings:

Table 2: GC and GC-MS Parameters for this compound

| Parameter | Detail | Source |

|---|---|---|

| Purity Specification | ≥95.0% to ≥96.0% | thermofisher.comvwr.com |

| Technique | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) | vwr.comnih.gov |

| NIST Mass Spec Library ID | 157210 | nih.gov |